![molecular formula C10H9N3O2 B3099936 3-(Cyclopropylamino)-4-nitrobenzonitrile CAS No. 1356483-72-1](/img/structure/B3099936.png)
3-(Cyclopropylamino)-4-nitrobenzonitrile
Overview
Description
3-(Cyclopropylamino)-4-nitrobenzonitrile (3-CPA-4-NB) is a nitrobenzonitrile compound that has been used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 191.18 g/mol and a melting point of 114-116°C. 3-CPA-4-NB is a small molecule with a complex structure that has been studied for its potential applications in a variety of areas such as drug design, synthesis, and catalysis.
Scientific Research Applications
3-(Cyclopropylamino)-4-nitrobenzonitrile has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used to study the properties of organic materials, such as polymers, and to study the effects of organic solvents on the structure of proteins.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-4-nitrobenzonitrile is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is thought to form hydrogen bonds with proteins, which can affect their structure and function. It is also believed to interact with other molecules in the environment, such as organic solvents, and to interact with enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cyclopropylamino)-4-nitrobenzonitrile are not well understood. However, it is believed to have a variety of effects on the body. It is thought to interact with proteins in the body, which can affect their structure and function. It is also believed to interact with enzymes and other molecules in the environment, which can affect their activity.
Advantages and Limitations for Lab Experiments
3-(Cyclopropylamino)-4-nitrobenzonitrile has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. It is also relatively easy to synthesize, making it a useful building block for the synthesis of other compounds. However, it is also a relatively unstable molecule, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 3-(Cyclopropylamino)-4-nitrobenzonitrile research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design, synthesis, and catalysis. Additionally, further research into its potential interactions with organic solvents and other molecules in the environment could provide valuable insights into its effects on the body. Finally, further research into its potential use as a ligand in coordination chemistry could lead to new and improved compounds.
properties
IUPAC Name |
3-(cyclopropylamino)-4-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-1-4-10(13(14)15)9(5-7)12-8-2-3-8/h1,4-5,8,12H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYCICRBLYZXGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277342 | |
Record name | 3-(Cyclopropylamino)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)-4-nitrobenzonitrile | |
CAS RN |
1356483-72-1 | |
Record name | 3-(Cyclopropylamino)-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopropylamino)-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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